molecular formula C14H13BrO4 B14769501 tert-Butyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

tert-Butyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B14769501
M. Wt: 325.15 g/mol
InChI Key: WDRRIIQKQNBJKP-UHFFFAOYSA-N
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Description

tert-Butyl 6-bromo-2-oxo-2H-chromene-3-carboxylate: is a chemical compound that belongs to the class of chromenes, which are known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a bromine atom at the 6th position and a tert-butyl ester group at the 3rd position of the chromene ring. Chromenes are widely studied due to their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-bromo-2-oxo-2H-chromene-3-carboxylate typically involves the bromination of a chromene precursor followed by esterification. One common method includes the bromination of 2-oxo-2H-chromene-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The resulting 6-bromo-2-oxo-2H-chromene-3-carboxylic acid is then esterified with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or thionyl chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 6-bromo-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is used as a building block in the synthesis of various heterocyclic compounds and natural product analogs. Its bromine atom allows for further functionalization, making it a versatile intermediate in organic synthesis .

Biology and Medicine: This compound has shown potential in biological studies due to its structural similarity to bioactive chromenes. It is investigated for its anticancer, anti-inflammatory, and antimicrobial properties. Researchers are exploring its ability to inhibit specific enzymes and pathways involved in disease progression .

Industry: In the pharmaceutical industry, this compound is used in the development of new drug candidates. Its chemical stability and reactivity make it suitable for various drug formulation processes .

Mechanism of Action

The mechanism of action of tert-Butyl 6-bromo-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the carbonyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling and proliferation .

Comparison with Similar Compounds

  • tert-Butyl 6-bromo-1-oxo-3H-isoindole-2-carboxylate
  • tert-Butyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate
  • tert-Butyl bromoacetate

Comparison: While these compounds share structural similarities, such as the presence of a bromine atom and a tert-butyl ester group, tert-Butyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is unique due to its chromene core. This core structure imparts distinct biological activities and reactivity patterns, making it a valuable compound for specific applications in medicinal chemistry and drug development .

Properties

Molecular Formula

C14H13BrO4

Molecular Weight

325.15 g/mol

IUPAC Name

tert-butyl 6-bromo-2-oxochromene-3-carboxylate

InChI

InChI=1S/C14H13BrO4/c1-14(2,3)19-13(17)10-7-8-6-9(15)4-5-11(8)18-12(10)16/h4-7H,1-3H3

InChI Key

WDRRIIQKQNBJKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=O

Origin of Product

United States

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